
Dxd
描述
埃克替康衍生物,也称为埃克替康衍生物,是一种有效的 DNA 拓扑异构酶 I 抑制剂。它主要用作抗体药物偶联物 (ADC) 中的有效载荷,用于靶向癌症治疗。 埃克替康衍生物以其高细胞毒性和通过干扰 DNA 复制和转录过程诱导癌细胞死亡的能力而闻名 .
准备方法
合成路线和反应条件: 埃克替康衍生物的合成涉及多个步骤,从喜树碱的基本结构开始,喜树碱是一种天然生物碱。该过程包括引入各种官能团以增强其效力和溶解度。关键步骤包括:
喜树碱核心的功能化: 这包括添加一个 F 环和第二个手性中心,这对它的活性至关重要.
工业生产方法: 埃克替康衍生物的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程在受控环境中进行,以保持化合物的稳定性。 最终产品然后配制用于 ADC .
化学反应分析
Activation and Metabolite Release
DXd exhibits three critical activation reactions in biological systems:
A. Lysosomal Degradation
- Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .
- Self-immolation : The resulting intermediate undergoes β-elimination, releasing free this compound .
B. Metabolite Formation
Released this compound undergoes further transformations:
Metabolite | Modification | Bioactivity |
---|---|---|
14a | Thiol derivative | Reduced membrane permeability |
14b | S-methylated 14a | Increased cytotoxicity (IC₅₀ 0.31 μmol/L) |
12 | Hydroxyl-bearing | Higher potency than this compound |
Mechanism of TOP1 Inhibition
This compound interacts with DNA-topoisomerase I complexes through:
The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining this compound's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .
Bystander Effect Chemistry
This compound demonstrates unique membrane permeability due to:
- Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion
- pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)
This allows this compound to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:
ADC | Bystander Killing Efficiency |
---|---|
R-DXd | 68% tumor growth inhibition in mixed cell populations |
T-DXd | 5.7x increased potency vs non-permeable payloads |
Stability and Reactivity
Key chemical stability parameters:
The combination of controlled release kinetics and membrane permeability makes this compound a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .
科学研究应用
埃克替康衍生物在科学研究中有着广泛的应用,尤其是在化学、生物学、医学和工业领域:
化学: 用作模型化合物来研究拓扑异构酶抑制和 DNA 损伤的机制。
生物学: 用于细胞生物学研究,以了解 DNA 损伤对细胞周期进程和凋亡的影响。
作用机制
埃克替康衍生物通过抑制 DNA 拓扑异构酶 I 发挥作用,DNA 拓扑异构酶 I 是一种在 DNA 复制和转录中起关键作用的酶。通过与拓扑异构酶 I-DNA 复合物结合,埃克替康衍生物阻止已裂解 DNA 链的重新连接,导致 DNA 断裂累积,最终导致细胞死亡。 这种机制在快速分裂的癌细胞中特别有效,使埃克替康衍生物成为一种有效的抗癌剂 .
相似化合物的比较
埃克替康衍生物通常与其他拓扑异构酶 I 抑制剂进行比较,例如伊立替康和托泊替康。虽然所有这些化合物都具有相似的作用机制,但埃克替康衍生物具有几个独特的特征:
更高的效力: 与伊立替康和托泊替康相比,埃克替康衍生物的 IC50 值更低,表明效力更高.
改进的溶解度: 埃克替康衍生物化学结构的修饰增强了其溶解度,使其更适合用于 ADC.
类似化合物:
- 伊立替康
- 托泊替康
- 喜树碱衍生物
生物活性
Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and research findings.
Overview of Deruxtecan
Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Targeted Binding : this compound-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.
- Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (this compound) is released. This leads to DNA damage and apoptosis in targeted cells.
- Bystander Effect : The released this compound exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .
Pharmacological Profile
The pharmacokinetics and safety profile of this compound have been extensively studied in preclinical models and clinical trials. Key findings include:
- Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of this compound were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .
- Safety Profile : Studies indicate that this compound has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various cancer types:
- HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing this compound) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .
- TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing this compound, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .
- CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .
Data Table: Summary of Clinical Findings
属性
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-QLXKLKPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-33-1 | |
Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。